![molecular formula C15H17NO4 B11039001 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11039001.png)
9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
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Overview
Description
9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound that belongs to the class of oxazinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of methoxy and trimethyl groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate. The cyclization to form the oxazine ring can be facilitated by using oxidizing agents like potassium permanganate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated oxazine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors. Their ability to interact with specific enzymes makes them useful in studying enzyme mechanisms and developing new pharmaceuticals.
Medicine
In medicine, the compound and its derivatives are being investigated for their potential therapeutic properties. They have shown promise in the treatment of certain diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets. The methoxy and trimethyl groups enhance its binding affinity to certain enzymes, leading to inhibition or modulation of their activity. The oxazine ring plays a crucial role in stabilizing the compound-enzyme complex, thereby enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
- 7-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Uniqueness
Compared to similar compounds, 9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione exhibits unique properties due to the position of the methoxy group. This positional difference can significantly impact its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
7-methoxy-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione |
InChI |
InChI=1S/C15H17NO4/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)20-14(16)18/h5-6,8H,7H2,1-4H3 |
InChI Key |
NSCIMPZSBSAVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)OC)C(=O)OC2=O)(C)C |
Origin of Product |
United States |
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